(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a dihydroxyphenyl group, and a formamido-imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compoundsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dihydroxyphenyl and formamido-imino structures, such as:
- 2,4-Dihydroxyaniline
- N-tert-butylformamide
- Quinone derivatives
Uniqueness
What sets (3E)-N-TERT-BUTYL-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-[(E)-[4-(tert-butylamino)-4-oxobutan-2-ylidene]amino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H21N3O4/c1-9(7-13(21)16-15(2,3)4)17-18-14(22)11-6-5-10(19)8-12(11)20/h5-6,8,19-20H,7H2,1-4H3,(H,16,21)(H,18,22)/b17-9+ |
InChI Key |
JFAPHMNCCFELCY-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)O)O)/CC(=O)NC(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)O)O)CC(=O)NC(C)(C)C |
Origin of Product |
United States |
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